
4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide is a synthetic organic compound that belongs to the class of tetrahydrofuran derivatives This compound is characterized by the presence of a chlorophenyl group, a dimethyl-substituted tetrahydrofuran ring, and a carboxamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, dimethyl malonate, and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with dimethyl malonate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate under acidic conditions to form the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenyl isocyanate: Used in the preparation of isothiocyanates.
4-Chlorophenyl phosphorodichloridate: Used as a phosphorylation agent.
N-(4-Chlorophenyl)-alanine derivatives: Studied for antimicrobial activity.
Uniqueness
4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide stands out due to its unique combination of a chlorophenyl group and a dimethyl-substituted tetrahydrofuran ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
21863-83-2 |
|---|---|
Fórmula molecular |
C13H14ClNO3 |
Peso molecular |
267.71 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-5,5-dimethyl-2-oxooxolane-3-carboxamide |
InChI |
InChI=1S/C13H14ClNO3/c1-13(2)10(7-3-5-8(14)6-4-7)9(11(15)16)12(17)18-13/h3-6,9-10H,1-2H3,(H2,15,16) |
Clave InChI |
SRTVMLYDJQILII-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(C(=O)O1)C(=O)N)C2=CC=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


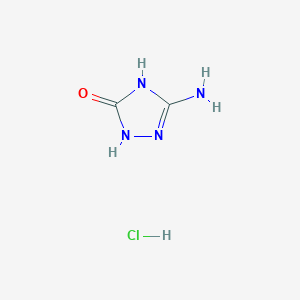

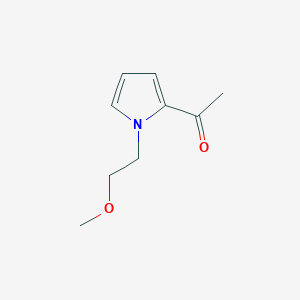

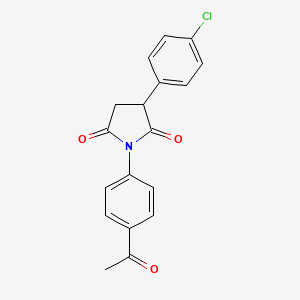
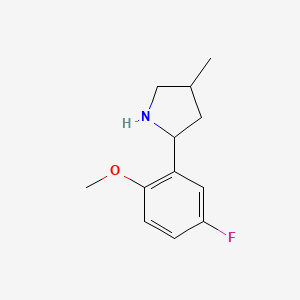
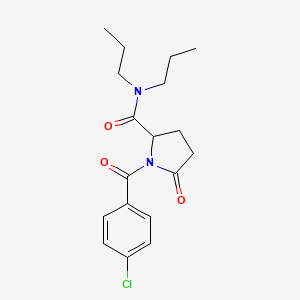
![7,7'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol]](/img/structure/B12883054.png)
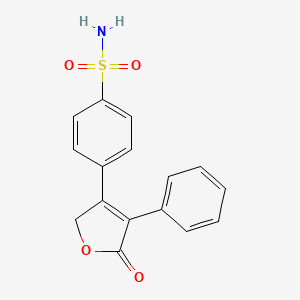
![6-Quinolinamine, 5-[(4-methylphenyl)azo]-](/img/structure/B12883069.png)

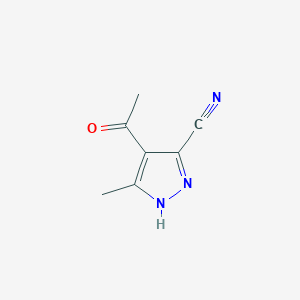
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12883092.png)
![1-(Benzo[c]isoxazol-1(3H)-yl)ethanone](/img/structure/B12883096.png)
